![molecular formula C11H24ClNS B13239609 4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)
4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₄ClNS It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with tert-butylsulfanyl ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylsulfanyl group, yielding a simpler piperidine derivative.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives without the tert-butylsulfanyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The tert-butylsulfanyl group may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-(tert-Butylsulfanyl)piperidine hydrochloride: Similar structure but lacks the ethyl group.
2-(tert-Butylsulfanyl)piperidine hydrochloride: The tert-butylsulfanyl group is attached to a different position on the piperidine ring.
N-tert-Butylsulfanyl piperidine: The nitrogen atom is substituted with the tert-butylsulfanyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H24ClNS |
|---|---|
Poids moléculaire |
237.83 g/mol |
Nom IUPAC |
4-(2-tert-butylsulfanylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H23NS.ClH/c1-11(2,3)13-9-6-10-4-7-12-8-5-10;/h10,12H,4-9H2,1-3H3;1H |
Clé InChI |
QRYCTISVXLRRHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCCC1CCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13239528.png)
![(Butan-2-yl)[(3-chloro-4-fluorophenyl)methyl]amine](/img/structure/B13239532.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]](/img/structure/B13239539.png)
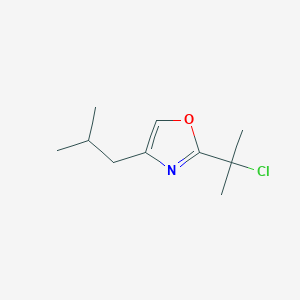
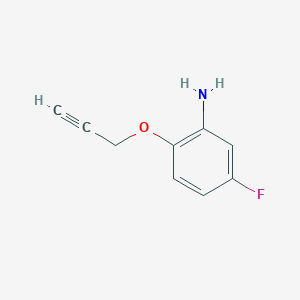
![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
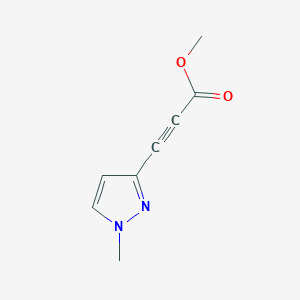
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
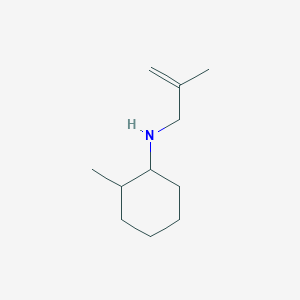

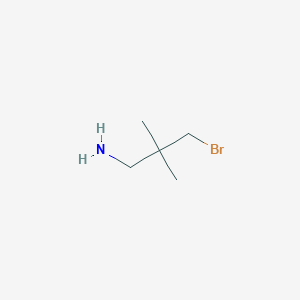

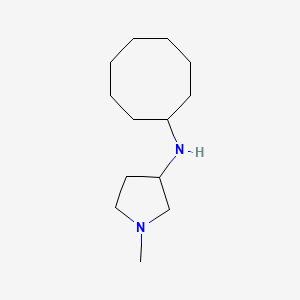
![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
